2-甲基-N-(噻吩-2-基甲基)噻唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

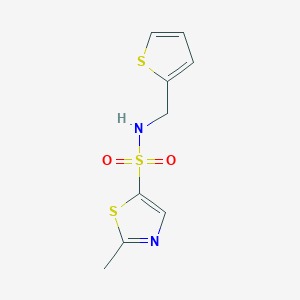

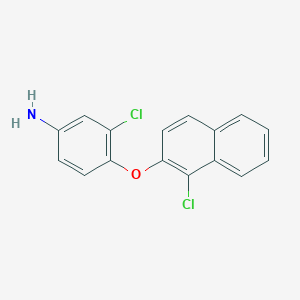

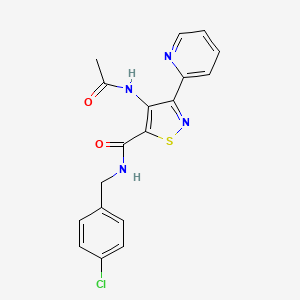

The compound 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are known for their various biological activities, and when combined with sulfonamide groups, they can exhibit potential anticancer properties as well as inhibitory effects on certain enzymes like human carbonic anhydrase .

Synthesis Analysis

The synthesis of thiophene derivatives with sulfonamide groups involves multiple steps, including the preparation of the core thiophene structure followed by the introduction of the sulfonamide moiety. The synthesis process is carefully designed to ensure the correct attachment of functional groups, which is crucial for the biological activity of the final compound .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is essential for the compound's interaction with biological targets. The sulfonamide group is another key structural feature that can influence the compound's binding affinity and specificity towards certain enzymes or receptors .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions, which are important for their biological function. For instance, the sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. The reactivity of these compounds can be further modified by introducing different substituents on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the specific substituents attached to the thiophene core. These properties are important for the pharmacokinetic profile of the compounds, determining their absorption, distribution, metabolism, and excretion in the body .

科学研究应用

抗炎和抗癌应用

- 用于医学应用的合成和表征:新型磺酰胺衍生物已被合成,用于潜在的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。一种这样的化合物表现出显着的抗炎和镇痛活性,而不会对肝、肾、结肠和大脑造成组织损伤,暗示其作为治疗剂的潜力 (Ş. Küçükgüzel 等人,2013).

抗惊厥和抗菌应用

- 抗惊厥剂:合成了含有磺酰胺噻唑部分的杂环化合物,并显示出具有抗惊厥活性,一种化合物对匹罗毒素诱发的惊厥提供了 100% 的保护 (A. A. Farag 等人,2012).

酶抑制用于治疗靶向

- 人碳酸酐酶抑制:合成了一系列磺酰胺衍生物,并评估了它们对人碳酸酐酶同工型的抑制潜力。尽管总体抑制较弱,但某些化合物作为先导分子用于进一步开发,表明磺酰胺在探索选择性酶抑制剂中的价值 (C. B. Mishra 等人,2016).

抗菌和抗癌特性

- 杂环化合物作为抗菌剂:合成了含有磺酰胺部分的新型杂环化合物,并发现它们表现出显着的抗菌活性,标志着它们作为开发新型抗菌剂的候选者 (M. E. Azab 等人,2013).

生物催化和代谢物表征

- 在药物代谢中的应用:使用生物催化生成联芳基-双磺酰胺化合物的哺乳动物代谢物以进行结构表征,强调了磺酰胺在药物化学研究中的作用,特别是在了解药物代谢和优化药理学特征方面 (M. Zmijewski 等人,2006).

光物理和分子信号

- 含硫基团的光物理性质:对芳环上含硫官能团的研究,特别是在噻唑中,提供了对其对电子结构和光物理性质的影响的见解,证明了磺酰胺化合物在材料科学和传感应用中的多功能性 (T. Murai 等人,2018).

属性

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S3/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWKRXMUWGDSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)